molecular formula C18H20ClNO3 B1525690 Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride CAS No. 1220034-69-4

Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride

Cat. No.: B1525690
CAS No.: 1220034-69-4
M. Wt: 333.8 g/mol
InChI Key: ACGHNNUCKURNNE-UHFFFAOYSA-N
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Description

Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride (CAS 1220034-69-4) is a synthetic benzoate ester derivative with a molecular formula of C₁₈H₂₀ClNO₃ and a molar mass of 333.8093 g/mol . The compound features a benzyl ester group linked to a benzoic acid backbone substituted with a pyrrolidinyloxy moiety. Classified as an IRRITANT, its physicochemical properties suggest moderate polarity, influenced by the hydrophilic hydrochloride salt and the lipophilic benzyl group .

Properties

IUPAC Name

benzyl 4-pyrrolidin-3-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3.ClH/c20-18(21-13-14-4-2-1-3-5-14)15-6-8-16(9-7-15)22-17-10-11-19-12-17;/h1-9,17,19H,10-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGHNNUCKURNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220034-69-4
Record name Benzoic acid, 4-(3-pyrrolidinyloxy)-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220034-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Preparation of Benzyl Benzoate Core

The benzyl benzoate moiety is a key starting material for the target compound. Preparation methods include:

  • Esterification of Benzoic Acid and Benzyl Alcohol :
    The classical method involves direct esterification of benzoic acid with benzyl alcohol under acidic catalysis, often using sulfuric acid or other strong acids. This method requires refluxing and removal of water to drive the reaction forward.
    Alternatively, dry esterification with sodium benzoate and benzyl chloride in the presence of organic bases like triethylamine or diethylamine can be employed for better yields under anhydrous conditions.

  • Catalytic Synthesis via Gas Phase Reaction :
    A more advanced method involves catalytic synthesis from a gasified mixture of benzoic acid and toluene using multifunctional catalysts (zirconium oxychloride, copper nitrate, aluminum nitrate, zinc nitrate, boric acid, and ceric ammonium nitrate or lanthanum nitrate).
    This process operates at 280–400 °C under atmospheric pressure, with optimized molar ratios of reactants and catalyst preconditioning under hydrogen and nitrogen atmospheres. The reaction proceeds through intermediate formation of benzyl alcohol from toluene and water, followed by esterification with benzoic acid.

Parameter Typical Range/Value
Reaction Temperature 280–400 °C (preferably 300–350 °C)
Pressure 0.1–1 MPa (preferably atmospheric)
Molar Ratio (Benzoic Acid:Toluene:Water) 1:(1–8):(1–30), preferably 1:(2–5):(4–15)
Catalyst Composition (Molar Ratios) Zr/Cu/Al/Zn/B/Ce or La in varied ratios
Catalyst Preconditioning 320 °C under H2/N2 mixture for 10–30 h

Formation of Hydrochloride Salt

  • After synthesis of the benzyl 4-(3-pyrrolidinyloxy)benzoate compound, treatment with hydrochloric acid or hydrogen chloride gas in an appropriate solvent (e.g., ethanol or ether) yields the hydrochloride salt.
  • This salt formation improves the compound’s stability, solubility, and handling properties for pharmaceutical or research applications.

Summary Table of Preparation Steps

Step Process Description Key Conditions/Notes References
1 Synthesis of Benzyl Benzoate Esterification of benzoic acid and benzyl alcohol; or catalytic gas-phase method at 300–350 °C
2 Synthesis of N-Benzyl-3-pyrrolidone Hydrolysis and purification of ethyl 3-benzylaminopropionate
3 Introduction of 3-pyrrolidinyloxy group Nucleophilic substitution or etherification with pyrrolidine derivatives Inferred from
4 Formation of Hydrochloride Salt Treatment with HCl in suitable solvent General practice

Research Findings and Considerations

  • The catalytic synthesis of benzyl benzoate using multifunctional catalysts offers a scalable and efficient route with high selectivity and yield, minimizing by-products like benzoic anhydride or benzaldehyde.
  • The pyrrolidinyloxy functionalization requires careful control to avoid side reactions, and the use of protecting groups or specific catalysts may be necessary.
  • Hydrochloride salt formation is a standard pharmaceutical step, enhancing the compound’s physicochemical properties for formulation.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

  • Reduction: The pyrrolidinyl group can be reduced to form piperidine.

  • Substitution: The hydroxyl group on the pyrrolidinyl moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

  • Oxidation: Benzaldehyde, Benzoic acid

  • Reduction: Piperidine

  • Substitution: Various substituted pyrrolidinyl derivatives

Scientific Research Applications

Medicinal Chemistry

Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride is being investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents.
  • Neurological Applications : The structure suggests potential interactions with neurotransmitter systems, particularly affecting dopamine and serotonin pathways. This could lead to novel treatments for neurological disorders .

Biochemical Research

The compound serves as an important intermediate in organic synthesis:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic compounds, which are essential for drug development and biochemical research .
  • Bioconjugation Strategies : Research has highlighted its role in bioconjugation processes, which are vital for creating targeted drug delivery systems .

Material Science

The unique properties of this compound allow it to be used in the development of advanced materials:

  • Nanocarriers for Drug Delivery : The compound has been explored as part of nanocarrier systems that can deliver drugs in a controlled manner, enhancing the efficacy of treatments while minimizing side effects .
  • Oxidation-Sensitive Materials : Its incorporation into oxidation-sensitive materials has been studied for applications in targeted therapy and controlled release formulations .

Case Studies

Study FocusFindings
Antimicrobial PropertiesDemonstrated effectiveness against various bacterial strains, suggesting potential use in clinical settings.
Neurological EffectsPreliminary data indicate modulation of neurotransmitter activity, warranting further investigation into its use for treating CNS disorders .
Drug Delivery SystemsSuccessful integration into nanocarrier systems showed improved drug loading and release profiles under oxidative stress conditions .

Mechanism of Action

The mechanism by which Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The pyrrolidinyl group is believed to bind to certain receptors, leading to downstream effects in cellular pathways. The exact molecular targets and pathways are still under investigation, but research suggests involvement in neurotransmitter regulation and modulation of enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogs

Compounds such as Methyl 3-(piperidin-4-yl)benzoate hydrochloride (CAS 333986-70-2) and Methyl 4-(piperidin-4-yl)benzoate hydrochloride (CAS 97231-90-8) share a benzoate backbone but replace pyrrolidine with piperidine (a six-membered amine ring). This structural difference alters their conformational stability and hydrogen-bonding capacity . Piperidine’s larger ring size may enhance binding to targets requiring extended hydrophobic pockets, whereas pyrrolidine’s compact structure favors interactions with sterically constrained sites .

Compound Molecular Formula Ring System Ester Group Key Properties Reference
Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride C₁₈H₂₀ClNO₃ Pyrrolidine Benzyl Irritant, moderate polarity
Methyl 4-(piperidin-4-yl)benzoate hydrochloride C₁₄H₂₀ClNO₂ Piperidine Methyl Higher conformational rigidity

Ester Group Variants

Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride (CAS 1185038-20-3, C₁₄H₂₀ClNO₃) differs by having an ethyl ester and a pyrrolidinylmethoxy substituent. The additional methylene spacer in the pyrrolidinylmethoxy group may also affect steric interactions in biological systems .

Simple Benzoate Esters

Benzyl benzoate and benzyl salicylate are simpler analogs lacking the pyrrolidine moiety. Both exhibit phytotoxic activity against E. heterophylla, with benzyl benzoate showing root inhibition comparable to commercial herbicides . Benzyl benzoate is also naturally occurring in Filipendula ulmaria and has a balsamic, almond-like odor , contrasting with the synthetic origin and uncharacterized sensory properties of the target compound .

Compound Molecular Formula Key Substituents Biological Activity Natural Occurrence Reference
Benzyl benzoate C₁₄H₁₂O₂ None (simple ester) Phytotoxic, herbicide-like Yes (Filipendula)
Benzyl salicylate C₁₄H₁₂O₃ Salicylate hydroxyl Phytotoxic, allelochemical Synthetic

Key Differentiators and Implications

  • Pyrrolidine vs. Piperidine : The five-membered pyrrolidine ring in the target compound may offer better target selectivity in enzymes preferring compact ligands, whereas piperidine analogs could suit larger binding sites .
  • Lack of Phytotoxicity: Unlike benzyl benzoate/salicylate, the target compound’s pyrrolidine substitution may redirect its bioactivity toward non-plant targets (e.g., neurological or antimicrobial applications), though further studies are needed .

Biological Activity

Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly due to its unique structural features that confer various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₀ClNO₃
  • Molecular Weight : Approximately 333.8 g/mol
  • Structure : The compound consists of a benzyl group attached to a benzoate moiety, which is further substituted with a pyrrolidinyloxy group. The presence of hydrochloride enhances its solubility and stability.

Biological Activities

Preliminary studies have indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Research suggests that this compound has notable antimicrobial effects, which may be attributed to its ability to disrupt cellular processes in various pathogens.
  • Neuroactive Effects : The pyrrolidinyloxy group may contribute to neuroactive properties, potentially influencing neurotransmitter systems.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Enzyme Modulation : The compound may interact with specific enzymes or receptors, altering their activity and leading to various biological responses.
  • Cell Membrane Disruption : Similar compounds have shown the ability to disrupt microbial cell membranes, leading to cell death .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochlorideEster with pyrrolidineAntimicrobial
Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochlorideEster with pyrrolidineNeuroactive
Benzyl benzoateSimple esterAntimicrobial

The unique combination of the benzyl group and the pyrrolidinyloxy substituent in this compound may confer distinct biological properties not present in simpler esters like benzyl benzoate.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study investigating various derivatives of benzoic acid esters found that those with pyrrolidine substitutions exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound was among the most effective compounds tested.
  • Neuroactivity Assessment : In vitro studies have demonstrated that compounds similar to Benzyl 4-(3-pyrrolidinyloxy)benzoate can modulate neurotransmitter release in neuronal cultures, suggesting potential applications in neuropharmacology .

Q & A

Q. What are the optimal synthetic routes for preparing Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride, and how can purity be validated?

A multi-step synthesis is typically employed, involving:

  • Step 1 : Condensation of 4-hydroxybenzoic acid derivatives with pyrrolidinyl ether groups under basic conditions (e.g., sodium hydroxide) to form the pyrrolidinyloxy benzoate intermediate .
  • Step 2 : Benzylation using benzyl chloride in anhydrous solvents (e.g., DCM) with catalytic triethylamine to protect the carboxyl group .
  • Step 3 : Hydrochloride salt formation via acidification with HCl in ethanol .
    Purity Validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times against a reference standard. Confirm via FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (benzyl protons at δ 5.2–5.4 ppm) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₁ClNO₃: 334.12) .
  • ¹³C NMR : Identify carbonyl carbons (~165 ppm) and benzyl carbons (~65–70 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Q. How does solubility vary across solvents, and what formulations are viable for in vitro assays?

  • High Solubility : DMSO (>50 mg/mL), methanol (~30 mg/mL).
  • Low Solubility : Water (<1 mg/mL).
    Formulation : Prepare stock solutions in DMSO (10 mM) and dilute in PBS or cell culture media (final DMSO ≤0.1%) .

Advanced Research Questions

Q. What strategies mitigate stability issues during long-term storage or under experimental conditions?

  • Storage : Store at –20°C in airtight, light-protected vials under nitrogen to prevent hydrolysis of the ester bond .
  • Stability in Solution : Avoid pH >7.0 (accelerates ester hydrolysis). Use buffered solutions (pH 4–6) for short-term experiments .

Q. How can structure-activity relationships (SAR) be explored to optimize biological activity?

  • Modify Substituents : Replace the pyrrolidinyl group with piperidine or morpholine rings to assess steric/electronic effects on target binding .
  • Pro-drug Design : Hydrolyze the benzyl ester in vivo to release the active carboxylic acid metabolite .
  • Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the pyrrolidine oxygen) .

Q. What in vivo models are suitable for pharmacokinetic studies, and how is bioavailability quantified?

  • Models : Rodents (e.g., Sprague-Dawley rats) dosed orally (10–50 mg/kg) or intravenously (5 mg/kg).
  • Bioanalysis : Plasma samples analyzed via LC-MS/MS (LOQ = 1 ng/mL) to measure Cmax, Tmax, and AUC .
  • Metabolite Identification : Detect hydrolyzed benzoic acid derivatives in urine via GC-MS .

Q. How do conflicting data on cytotoxicity (e.g., IC₅₀ variability) arise, and how should they be resolved?

  • Sources of Variability : Differences in cell lines (e.g., HepG2 vs. HEK293), assay duration (24h vs. 48h), or DMSO solvent effects.
  • Resolution : Standardize protocols (e.g., MTT assay with 48h exposure, 0.1% DMSO controls) and validate across ≥3 independent labs .

Q. What computational methods predict off-target interactions or metabolic pathways?

  • CYP450 Metabolism : Use Schrödinger’s Metabolite or ADMET Predictor to identify likely oxidation sites (e.g., pyrrolidine ring) .
  • Off-Target Screening : Perform molecular dynamics simulations against kinases or GPCRs using the DrugBank database .

Methodological Notes

  • Synthetic Reproducibility : Document reaction yields at each step (e.g., 65% after benzylation) to troubleshoot batch inconsistencies .
  • Data Contradictions : Cross-reference spectral data (e.g., NMR shifts) with published analogs (e.g., methyl 4-[(methylamino)methyl]benzoate hydrochloride) to confirm structural assignments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride
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Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride

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